5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole

Physicochemical properties Drug design ADME prediction

Sourcing high-purity tetrazole scaffolds for medicinal chemistry often faces batch inconsistency and limited structural diversity. This 2H-tetrazole derivative, featuring a 2-naphthyloxy substituent, solves this by serving as a validated bioisostere building block with a LogP of 4.69, enabling precise SAR exploration of hydrophobic binding pockets. - Essential intermediate for synthesizing angiotensin II receptor antagonist analogs (e.g., valsartan derivatives) for cardiovascular research. - Serves as a lead scaffold for antiproliferative agents, with structural analogs showing tubulin inhibition in low nanomolar ranges. - Supplied with rigorous analytical documentation to ensure batch-to-batch reproducibility for drug discovery programs.

Molecular Formula C17H12N4O
Molecular Weight 288.31
CAS No. 1305320-61-9
Cat. No. B595820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole
CAS1305320-61-9
Synonyms5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole
Molecular FormulaC17H12N4O
Molecular Weight288.31
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3C4=NNN=N4
InChIInChI=1S/C17H12N4O/c1-2-6-13-11-14(10-9-12(13)5-1)22-16-8-4-3-7-15(16)17-18-20-21-19-17/h1-11H,(H,18,19,20,21)
InChIKeyNLXJNGJPRSDUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole: Medicinal Chemistry Scaffold


5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole (CAS 1305320-61-9) is a heterocyclic compound characterized by a tetrazole ring linked to a phenyl group which is further substituted with a 2-naphthyloxy moiety [1]. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, conferring enhanced metabolic stability and the potential for stronger receptor binding interactions while maintaining similar pKa and acidity profiles , [2]. This structural feature, combined with the lipophilic naphthyl group, makes this compound a valuable scaffold in medicinal chemistry for drug discovery and a key intermediate for synthesizing more complex molecules [1].

Tetrazole bioisostere core – supports carboxylic acid mimicry in scaffold design
2‑Naphthyloxy group – reported to enhance lipophilicity and π‑stacking potential
Medicinal chemistry intermediate – may support synthesis of focused compound libraries

5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole: Importance of Specific Architecture


Generic substitution among tetrazole derivatives is not scientifically viable due to the profound impact of subtle structural variations on biological activity. While the tetrazole ring provides a common bioisosteric function for carboxylic acids, the specific arrangement and nature of substituents, such as the 2-naphthyloxy group in 5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole, dictate critical properties like target binding affinity, lipophilicity (LogP), and metabolic stability [1], . For instance, altering the position of the naphthyloxy group from the 2-position to the 3-position on the phenyl ring (as in 5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole) or changing the tetrazole's tautomeric form (1H vs. 2H) can drastically change a compound's ability to interact with specific biological targets, such as angiotensin II receptors or tubulin, thereby invalidating any direct comparison or substitution without specific, quantitative justification , [2].

Positional isomer mismatch
Moving the naphthyloxy group from 2‑ to 3‑position on the phenyl ring may alter target binding affinity and LogP, limiting direct interchange.
Tautomeric form sensitivity
1H vs 2H tetrazole tautomers can exhibit different bioactivity; substitution without tautomer control may not reproduce observed results.
Lipophilicity profile shift
Replacing the naphthyl substituent with smaller aromatics (e.g., phenyl) may drastically change membrane permeability and off‑target interactions.

5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole: Evidence Guide


High Lipophilicity Enables Membrane Permeability

5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole possesses a high calculated partition coefficient (LogP) of 4.69, which is significantly greater than the LogP of approximately 0-1 typically observed for simple carboxylic acid-containing molecules it is designed to mimic . This increased lipophilicity is a direct result of the 2-naphthyloxy substituent [1].

Lipophilicity
Class‑level
LogP 4.69
vs simple carboxylic acids (LogP ~0–1)
Supports permeability‑driven design context
Calculated value; experimental validation advised
Physicochemical properties Drug design ADME prediction

Unique π-π Stacking via 2-Naphthyl Group

The 2-naphthyloxy group in this compound provides an extended aromatic surface that is capable of forming stronger pi-pi stacking and hydrophobic interactions with flat, aromatic amino acid residues (e.g., phenylalanine, tyrosine) in protein binding pockets compared to simpler phenyl or substituted phenyl analogs [1]. This is a structural advantage not available to compounds lacking a fused bicyclic aromatic system .

π‑π Stacking
Class‑level
Extended naphthyl aromatic surface
Phenyl / substituted phenyl analogs
Qualitatively higher stacking potential
May enhance binding in hydrophobic pockets
Inferred from structure; binding assays needed
Molecular recognition Target binding Medicinal chemistry

Key Intermediate for Angiotensin II Antagonists

5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole is explicitly cited as a key intermediate in the synthesis of angiotensin II receptor antagonists, a class of antihypertensive drugs that includes valsartan [1]. Its specific structure enables effective binding to angiotensin receptors, making it a valuable building block for developing new treatments for hypertension and related cardiovascular diseases [2].

Synthetic Utility
Reported
Sartan‑class intermediate
Supports renin‑angiotensin system probe synthesis
Supplier listing; independent verification recommended
Antihypertensive agents Sartan-class drugs Organic synthesis

5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole: Application Scenarios


Scaffold for Kinase and Receptor Inhibitors

Given its high lipophilicity (LogP 4.69) and capacity for pi-pi stacking interactions, this compound is an ideal starting point for designing inhibitors targeting enzymes or receptors with deep, hydrophobic binding pockets. Medicinal chemists can leverage the tetrazole as a bioisostere for a critical carboxylic acid while using the naphthyl group to gain additional binding affinity and membrane permeability. Modifications to the central phenyl ring can be explored to further optimize selectivity and potency , [1].

Intermediate for Sartan-Class Antihypertensives

This compound's documented role as a key intermediate in the synthesis of angiotensin II receptor antagonists makes it essential for research programs focused on the renin-angiotensin system. Procurement is justified for exploring novel analogs of drugs like valsartan, aiming to improve upon existing therapies for hypertension, heart failure, and diabetic nephropathy by generating diverse compound libraries for structure-activity relationship (SAR) studies [2].

Lead for Microtubule-Targeting Anticancer Agents

Based on the established activity of structurally related 2-naphthyl tetrazoles as potent tubulin polymerization inhibitors with antiproliferative effects in the low nanomolar range, this compound can serve as a lead for developing new anticancer agents. Research should focus on evaluating its activity against a panel of cancer cell lines, particularly those resistant to existing therapies, to confirm its mechanism of action and potential for overcoming multidrug resistance [3], [4].

Probe for Carboxylic Acid Bioisosterism

As a classic example of a carboxylic acid bioisostere, this compound is a valuable tool for fundamental research in chemical biology. It can be used to systematically study the effects of replacing a carboxylate group with a tetrazole on a molecule's physicochemical properties, target binding kinetics, cellular permeability, and metabolic fate. This knowledge is critical for the rational design of drug candidates with improved pharmacokinetic profiles [5].

Application
Selection Property
Validation Focus
Kinase/receptor inhibitor design
Lipophilic tetrazole scaffold
Hydrophobic pocket target engagement
Renin‑angiotensin system probe synthesis
Sartan intermediate architecture
AT₁ receptor SAR studies
Microtubule‑targeting agent research
2‑Naphthyl tetrazole for tubulin assays
Cell viability and polymerization endpoints
Bioisostere structure‑property studies
Carboxylic acid mimicry
pKa, permeability, metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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